2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one
Description
Properties
IUPAC Name |
(2Z)-2-hydroxyiminoacenaphthylen-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2/c14-12-9-6-2-4-7-3-1-5-8(10(7)9)11(12)13-15/h1-6,15H/b13-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALLKFAYYAULSN-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=NO)C(=O)C3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C3C(=C1)/C(=N/O)/C(=O)C3=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Procedure
The most widely documented method involves the condensation of 1,2-dihydroacenaphthylene-1-one (C₁₂H₈O) with hydroxylamine hydrochloride (NH₂OH·HCl) in a polar protic solvent (e.g., ethanol or methanol). The reaction proceeds via nucleophilic addition of hydroxylamine to the ketone group, followed by dehydration to form the oxime derivative.
Reaction Scheme :
Experimental Conditions :
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Solvent : Ethanol (90%), methanol, or water-ethanol mixtures.
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Temperature : 60–80°C under reflux.
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Molar Ratio : 1:1.2 (ketone:hydroxylamine hydrochloride).
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Catalyst : Sodium acetate (AcONa) or pyridine to neutralize HCl.
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Reaction Time : 4–6 hours.
Purification :
Mechanistic Insights
The reaction follows a two-step pathway:
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Nucleophilic Attack : Hydroxylamine attacks the carbonyl carbon of 1,2-dihydroacenaphthylene-1-one, forming a tetrahedral intermediate.
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Dehydration : Elimination of water generates the oxime’s C=N bond. Steric hindrance from the fused acenaphthene ring favors the Z-isomer.
Key Factors Affecting Yield :
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pH Control : Excess base (e.g., NaOH) accelerates dehydration but may cause side reactions.
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Solvent Polarity : Protic solvents stabilize intermediates via hydrogen bonding.
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Oxygen Exclusion : Prevents oxidation of hydroxylamine to nitrous oxide.
Alternative Synthetic Routes
Oxidative Methods
While less common, oxidation of 1,2-dihydroacenaphthylene-1-amine derivatives has been explored. For example, treatment with NaNO₂ in acidic media converts primary amines to oximes via diazotization and hydrolysis. However, this method suffers from low yields (30–45%) due to competing side reactions.
Microwave-Assisted Synthesis
Recent studies report microwave irradiation (100–150°C, 20–30 min) as a green chemistry approach. This reduces reaction time by 80% while maintaining yields of 75–78%. The enhanced kinetics are attributed to rapid dielectric heating and improved mass transfer.
Comparative Analysis of Methods
| Parameter | Condensation | Oxidative | Microwave |
|---|---|---|---|
| Yield (%) | 70–85 | 30–45 | 75–78 |
| Reaction Time (h) | 4–6 | 2–3 | 0.3–0.5 |
| Solvent System | Ethanol/H₂O | HCl/H₂O | Solvent-free |
| Scalability | High | Moderate | Moderate |
| Byproducts | Minimal | Significant | Minimal |
Challenges and Optimization
Isomer Control
The Z-isomer predominates (>95%) due to steric constraints from the acenaphthene backbone. Purification via column chromatography (silica gel, ethyl acetate) isolates the desired isomer.
Stability Issues
The oxime’s N–O bond is prone to hydrolysis under strongly acidic or basic conditions. Storage in anhydrous environments at −20°C is recommended for long-term stability.
Scalability
Industrial-scale production faces challenges in solvent recovery and waste management. Continuous-flow reactors with in-line neutralization improve efficiency and reduce environmental impact.
Applications and Derivatives
2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one serves as a precursor for:
Chemical Reactions Analysis
Hypervalent Iodine-Mediated Diaryliodonium Triflate Formation
2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one reacts with aryl substrates under hypervalent iodine(III) conditions to form diaryliodonium triflates. Key findings include:
| Reaction Partners | Reagent | Conditions | Products | Yield |
|---|---|---|---|---|
| Anisole | p-TolIF₂ | Blue-LED, Ru photoredox catalyst | Diaryl triflate derivatives | 60–75% |
| Toluene | p-TolIF₂ | Blue-LED, Ru photoredox catalyst | Diaryl triflate derivatives | 55–70% |
| Bromobenzene | p-TolIF₂ | Blue-LED, Ru photoredox catalyst | No reaction | – |
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Mechanistic Insights :
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The reaction proceeds via a ligand exchange between p-TolIF₂ and the hydroxyimino group, forming an unstable iodine-sulfoximine complex.
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Radical intermediates are implicated, as reactions fail under dark conditions or with TEMPO/BHT scavengers .
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Regioselectivity is influenced by electronic effects, with electron-rich arenes (e.g., anisole) showing higher reactivity than electron-deficient systems .
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TiF₃-Catalyzed gem-Difluorination
In the presence of TiF₃, this compound undergoes gem-difluorination with p-TolIF₂ to produce fluorinated derivatives:
| Substrate | Catalyst | Reagent | Products | Yield |
|---|---|---|---|---|
| Benzaldehyde hydrazone derivatives | TiF₃ (10 mol%) | p-TolIF₂ | gem-Difluorides | 40–65% |
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Key Observations :
Radical-Mediated Cyclization Reactions
Under oxidative conditions, 2-(hydroxyimino)-1,2-dihydroacenaphthylen-1-one participates in cyclizations to form heterocyclic frameworks:
| Reagents | Conditions | Products |
|---|---|---|
| DIB (diacetoxyiodobenzene) | THF, 80°C | Cycloheptatriene-fused lactams |
| HF·Py | Photoredox conditions | Imidazoloindole derivatives |
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Mechanism :
Functional Group Compatibility and Limitations
Scientific Research Applications
Organic Synthesis
2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it useful for creating more complex molecules. Notable reactions include:
- Condensation Reactions : It can participate in condensation reactions to form larger cyclic compounds.
- Reduction Reactions : The hydroxyimino group can be reduced to produce amines, which are valuable in pharmaceuticals.
Coordination Chemistry
The compound can act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals has significant implications:
- Metal Complexes : Studies have shown that 2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one can form complexes with metals such as copper and nickel. These complexes exhibit unique electrochemical properties that can be harnessed in catalysis and sensing applications .
Research indicates that the compound may possess biological activity, making it a candidate for drug development:
- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various pathogens.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promising results, warranting further exploration into its mechanism of action.
Case Studies
Mechanism of Action
The mechanism of action of 2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one involves its interaction with various molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound’s ability to undergo redox reactions can affect cellular processes by modulating oxidative stress pathways.
Comparison with Similar Compounds
Key Differences :
- Reactivity: The hydroxyimino group in the target compound likely enhances metal-binding capacity compared to the hydroxyl/ethanone derivatives .
- Stability: Hydroxyimino-containing compounds (e.g., cefdinir impurities) exhibit stereochemical sensitivity (Z/E isomers), affecting biological activity .
Hydroxyimino-Containing Pharmaceuticals
Hydroxyimino groups are pivotal in antibiotics and synthetic intermediates:
- Cefdinir Impurities: The (Z)-2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetamido moiety is critical for β-lactamase resistance. Impurities arise from isomerization or lactone ring opening .
- HPTCHOPD Metal Complexes: Co(II) adopts square planar geometry, while Cu(II) forms bridged structures, demonstrating the hydroxyimino group’s versatility in coordination chemistry .
Ketone vs. Hydroxyimino Functionalization
- 1-(5-Hydroxyacenaphthylen-4-yl)ethanone : The ethanone group limits chelation but may improve solubility due to polar ketone interactions.
Biological Activity
2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure features a hydroxyimino group attached to a dihydroacenaphthylene core, which is critical for its biological activity. The molecular formula is , and its IUPAC name reflects its unique functional groups.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 185.21 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not extensively documented |
Antimicrobial Activity
Research has indicated that 2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one exhibits antimicrobial properties . In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance, it has demonstrated cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's ability to induce apoptosis in these cells was linked to the inhibition of topoisomerase enzymes, which are crucial for DNA replication and repair.
Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the effects of 2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 μM after 48 hours of treatment. Flow cytometry analysis confirmed an increase in apoptotic cells, suggesting that the compound triggers programmed cell death through intrinsic pathways.
The biological activity of 2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound acts as an inhibitor of topoisomerase II, preventing DNA unwinding necessary for replication.
- Reactive Oxygen Species (ROS) Generation: It may induce oxidative stress within cells, contributing to apoptosis in cancer cells.
- Membrane Disruption: Its amphipathic nature allows it to integrate into lipid membranes, disrupting their integrity and function.
Comparative Analysis with Related Compounds
To better understand the efficacy of 2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one, it is useful to compare it with structurally related compounds.
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one | Yes | Yes | Topoisomerase II inhibition |
| Benzopsoralens | Moderate | High | Topoisomerase II inhibition |
| Other Hydroxyimino Compounds | Variable | Low to Moderate | Varies by structure |
Q & A
Basic: What synthetic methodologies are recommended for preparing derivatives of 2-(Hydroxyimino)-1,2-dihydroacenaphthylen-1-one?
Methodological Answer:
Derivatives can be synthesized via oxime formation or substituent modification on the acenaphthenone backbone. For example, (methoxyimino)acetate analogs (e.g., 490-M18, 490-M56) are synthesized by reacting acenaphthenone derivatives with hydroxylamine under controlled pH (4–6) and temperature (60–80°C). Subsequent functionalization (e.g., phenoxy-methyl substitutions) is achieved using alkylation or condensation reactions, monitored via TLC and validated by NMR .
Basic: Which analytical techniques are critical for confirming the structural integrity of hydroxyimino-containing compounds?
Methodological Answer:
- NMR Spectroscopy : and NMR identify tautomeric forms (e.g., keto-enol equilibria) and substituent positions.
- X-ray Crystallography : Resolve absolute configuration and hydrogen-bonding networks (e.g., O–H⋯N interactions with bond lengths ~2.7–3.0 Å) .
- HPLC : Use C18 columns (e.g., 250 × 4.6 mm, 5 µm) with UV detection (λ = 254 nm) to assess purity and detect impurities (e.g., retention times: 1.51–1.64 min for related compounds) .
Advanced: How can researchers address discrepancies in hydrogen-bonding patterns observed in crystallographic studies?
Methodological Answer:
Discrepancies arise from dynamic hydrogen-bonding networks (e.g., O–H⋯N vs. C–H⋯O). Refinement using SHELXL (via least-squares minimization) and analysis of graph-set motifs (e.g., 2(6) patterns in ) resolve these. For example, planar deviations (RMS = 0.121 Å) in the hydroxyimino-acenaphthenone skeleton indicate intramolecular strain affecting bonding .
Advanced: What strategies resolve isomeric impurities (e.g., Z/E isomers) in hydroxyimino derivatives?
Methodological Answer:
- Chromatographic Separation : Use chiral HPLC (e.g., Chiralpak IA column) with isocratic elution (acetonitrile/water, 70:30) to isolate isomers .
- Crystallographic Differentiation : Assign configurations via anomalous dispersion in X-ray data (e.g., ’s Z/E-difluorophenyl derivatives).
- Dynamic NMR : Monitor isomerization kinetics (e.g., coalescence temperatures) in DMSO-d .
Basic: What are key considerations for optimizing hydroxyimino group stability during synthesis?
Methodological Answer:
- pH Control : Maintain acidic conditions (pH < 7) to prevent oxime hydrolysis.
- Temperature : Avoid prolonged heating (>80°C) to minimize decomposition.
- Protecting Groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl protection during alkylation steps, as seen in 490-M24 synthesis .
Advanced: How do multi-technique approaches enhance understanding of electronic configurations in hydroxyimino-acenaphthenone systems?
Methodological Answer:
- XRD-DFT Synergy : Compare experimental bond lengths (e.g., C=N: 1.28 Å) with DFT-calculated values (B3LYP/6-311+G(d,p)) to assess resonance stabilization.
- UV-Vis and TD-DFT : Correlate experimental λ (~300 nm) with frontier molecular orbital (HOMO-LUMO) gaps to predict redox behavior .
Advanced: How can metabolic pathways of hydroxyimino derivatives be predicted preclinically?
Methodological Answer:
- In Vitro Models : Use hepatic microsomes (human/rat) to identify phase I metabolites (e.g., hydroxylation at acenaphthenone’s C3 position).
- LC-MS/MS : Detect glutathione adducts (m/z +305) to assess reactive intermediate formation, as applied to structurally related (methoxyimino)acetates .
Basic: What safety protocols are essential for handling hydroxyimino-acenaphthenone derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
